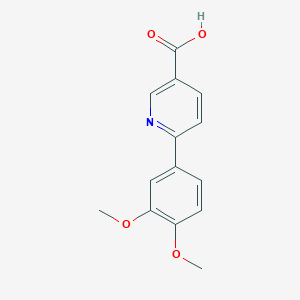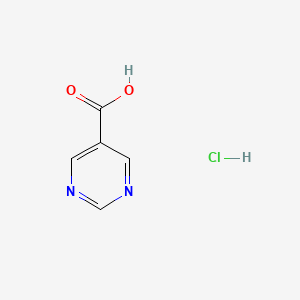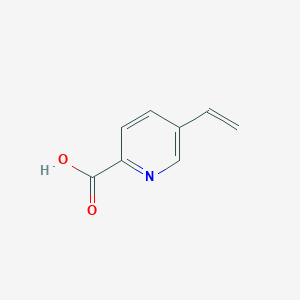
5-Ethenylpyridine-2-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described . This methodology has shown robustness, with ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines synthesized .Molecular Structure Analysis
The molecular structure of 5-Ethenylpyridine-2-carboxylic acid is represented by the molecular formula C8H7NO2 . The exact mass is 149.04800 .Chemical Reactions Analysis
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported .Aplicaciones Científicas De Investigación
Organic Synthesis
5-Ethenylpyridine-2-carboxylic acid: is a versatile building block in organic synthesis. Its carboxylic acid group can undergo various reactions such as substitution, elimination, and coupling, making it a valuable compound for constructing complex organic molecules. This compound can be used to synthesize small molecules and macromolecules that are pivotal in the development of pharmaceuticals and agrochemicals .
Nanotechnology
In nanotechnology, 5-vinylpicolinic acid can be employed to modify the surface of nanoparticles. The carboxylic acid group interacts with the surface of metallic nanoparticles or carbon nanostructures like carbon nanotubes and graphene, promoting dispersion and incorporation into larger nanocomposites. These modified nanoparticles can be used in a range of applications from electronics to drug delivery systems .
Polymer Chemistry
The vinyl group in 5-vinylpicolinic acid makes it an excellent monomer for polymerization reactions. It can be copolymerized with other monomers to create synthetic polymers with specific properties, such as increased strength or chemical resistance. These polymers have potential applications in various industries, including automotive, aerospace, and consumer goods .
Catalysis
5-Ethenylpyridine-2-carboxylic acid: can act as a ligand for metal catalysts. The pyridine ring can coordinate to transition metals, forming complexes that are useful in catalytic processes such as hydrogenation, oxidation, and cross-coupling reactions. These catalysts are crucial for producing fine chemicals and pharmaceuticals in a more sustainable and efficient manner .
Medicinal Chemistry
The structural motif of 5-vinylpicolinic acid is found in various bioactive compounds. It can serve as a precursor for the synthesis of molecules with pharmacological properties, such as enzyme inhibitors or receptor modulators. This makes it an important compound for drug discovery and development, particularly in the search for new treatments for diseases .
Green Chemistry
5-vinylpicolinic acid: can contribute to the principles of green chemistry. Its ability to form esters under mild conditions without the need for harsh reagents aligns with the goal of reducing the environmental impact of chemical processes. The development of new synthetic methods using this compound can lead to more eco-friendly production of chemicals .
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that similar compounds, such as indole derivatives, interact with their targets through various mechanisms, including electrophilic substitution . This interaction results in changes in the function of the target, leading to the observed biological activities .
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, affect various biochemical pathways, leading to a wide range of biological activities . The downstream effects of these pathways include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It is known that similar compounds, such as indole derivatives, have diverse biological activities . These activities result from the interaction of the compound with its targets and the subsequent changes in the function of these targets .
Propiedades
IUPAC Name |
5-ethenylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-2-6-3-4-7(8(10)11)9-5-6/h2-5H,1H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRIIDWWYDDLIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630126 | |
| Record name | 5-Ethenylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethenylpyridine-2-carboxylic acid | |
CAS RN |
45946-64-3 | |
| Record name | 5-Ethenylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

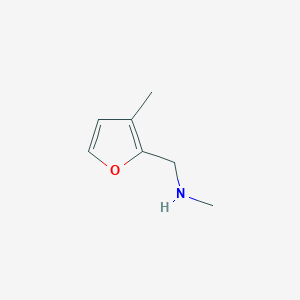

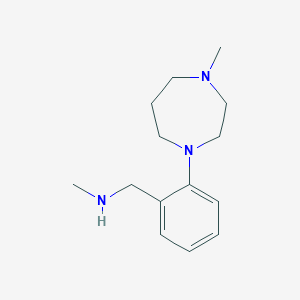
![[3-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol](/img/structure/B1629825.png)

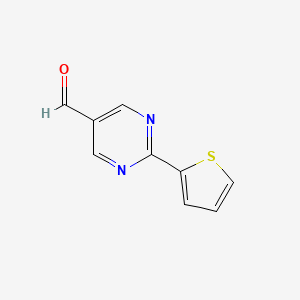

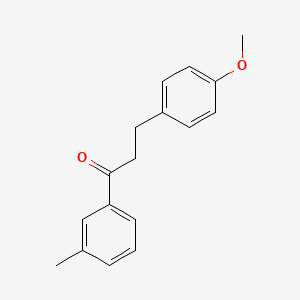
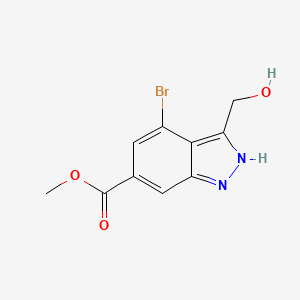
![4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1629835.png)
